

# physical and chemical properties of 6-iodo-1H-indole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-iodo-1H-indole

Cat. No.: B105608

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## An In-depth Technical Guide to 6-iodo-1H-indole

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **6-iodo-1H-indole**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes procedural workflows.

## Core Physical and Chemical Properties

**6-iodo-1H-indole** is a solid, heterocyclic compound belonging to the indole family. The presence of an iodine atom on the benzene ring makes it a valuable intermediate in organic synthesis, particularly for the introduction of further functional groups via cross-coupling reactions.

## Physical Properties

The key physical properties of **6-iodo-1H-indole** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	115666-47-2	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> IN	[1][3]
Molecular Weight	243.05 g/mol	[1]
Melting Point	111.0-111.5°C	
Boiling Point	341.7°C at 760 mmHg	
Appearance	Solid	
Storage Temperature	4°C, protect from light	[1]

## Chemical Identifiers

The structural and naming identifiers for **6-iodo-1H-indole** are provided below.

Identifier	Value	Reference
IUPAC Name	6-iodo-1H-indole	
InChI	1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H	
InChI Key	UYFYWUXBZHYQRM-UHFFFAOYSA-N	
Canonical SMILES	<chem>C1=CC2=C(C=C1)NC=C2</chem>	[1]
MDL Number	MFCD09880048	[1]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **6-iodo-1H-indole**. While detailed spectra are typically found in compound databases, general information is as follows:

- <sup>1</sup>H NMR: The proton NMR spectrum is a key tool for confirming the structure. A spectrum for **6-iodo-1H-indole** in DMSO-d<sub>6</sub> (400 MHz) is available in chemical databases.[3]

- <sup>13</sup>C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present in the molecule.

Vendors of **6-iodo-1H-indole** often provide access to analytical data such as NMR, HPLC, and LC-MS upon request.[\[1\]](#)[\[4\]](#)

## Chemical Reactivity and Synthesis

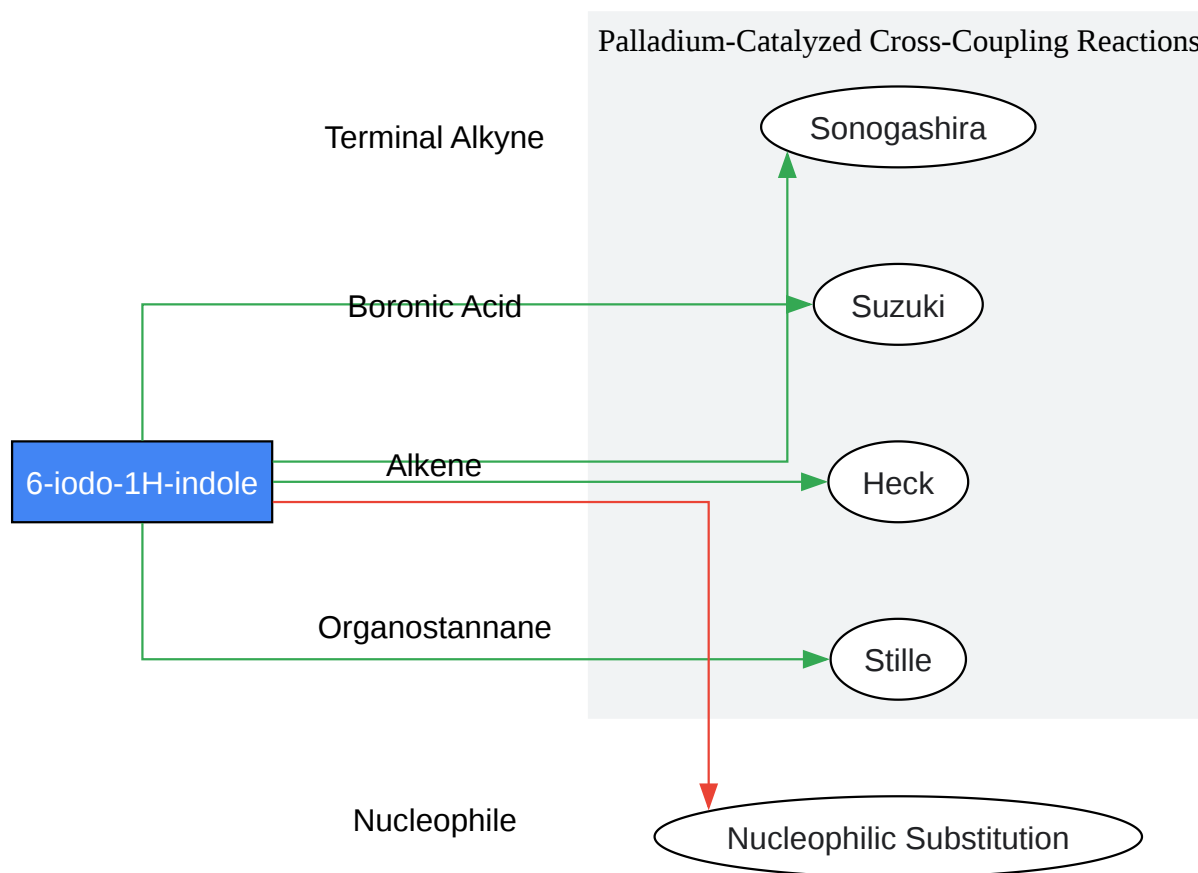
The iodine atom on the indole ring is a key feature that dictates the reactivity of **6-iodo-1H-indole**. It serves as a reactive handle for various organic transformations.

### Reactivity

The C-I bond in **6-iodo-1H-indole** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecules. Common reactions include:

- Sonogashira Coupling: Formation of a carbon-carbon bond between the sp<sup>2</sup> carbon of the indole and an sp-hybridized carbon of a terminal alkyne.[\[5\]](#)
- Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[\[6\]](#)
- Heck Coupling: Formation of a C-C bond with an alkene.[\[6\]](#)[\[7\]](#)
- Stille Coupling: Reaction with an organostannane compound.[\[6\]](#)
- Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.[\[8\]](#)

The indole scaffold itself can undergo various reactions, such as electrophilic substitution, oxidation, and reduction.[\[8\]](#)



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Reactivity of **6-iodo-1H-indole** in common organic reactions.

## Experimental Protocols

Below are generalized experimental protocols for reactions involving iodo-indole derivatives, which can be adapted for **6-iodo-1H-indole**.

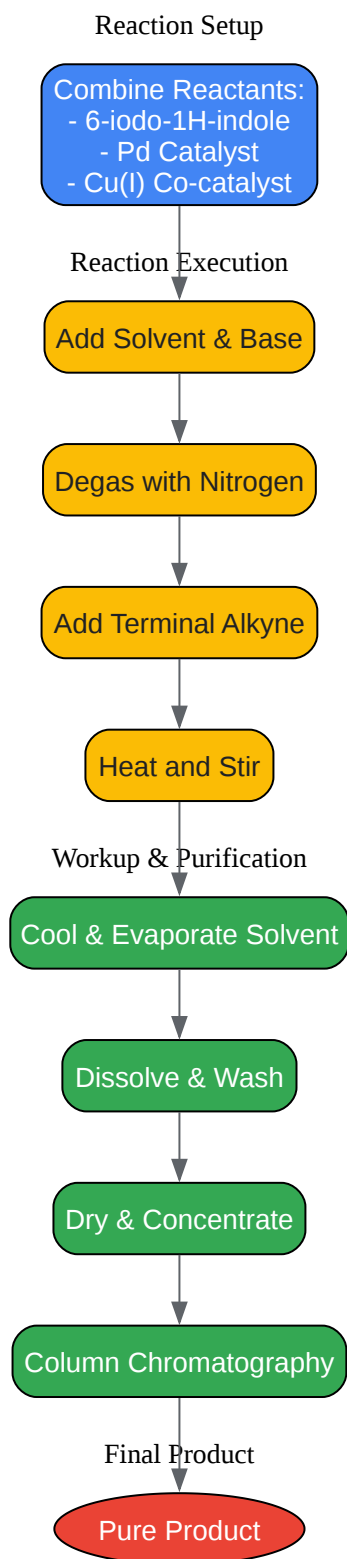
This protocol describes a general method for the synthesis of iodo-indoles.<sup>[6][9]</sup>

- Preparation: Dissolve the starting indole derivative (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

- **Base Addition:** Add a base like potassium hydroxide (KOH) in portions to the solution and stir at room temperature for approximately 30 minutes.
- **Iodination:** Cool the mixture to 0°C and add a solution of iodine (1.0 equivalent) in DMF dropwise.
- **Reaction:** Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Pour the reaction mixture into a mixture of water and a saturated aqueous solution of ammonium chloride.
- **Purification:** Collect the resulting precipitate by filtration and dry it under a vacuum to obtain the iodinated indole product.

This protocol outlines a typical Sonogashira coupling using an iodo-indole.<sup>[5]</sup>

- **Reaction Setup:** In a dry two-neck round-bottom flask under a nitrogen atmosphere, combine the **6-iodo-1H-indole** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ ) (0.09 eq), and copper(I) iodide (CuI) (0.09 eq).
- **Solvent and Base Addition:** Add anhydrous toluene and an anhydrous amine base (e.g., diisopropylamine or triethylamine) via syringe. Degas the solution by bubbling nitrogen through it for 15 minutes.
- **Alkyne Addition:** Add the terminal alkyne (1.75 eq) to the reaction mixture.
- **Heating:** Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and stir until the starting material is consumed, as monitored by TLC.
- **Workup:** After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.



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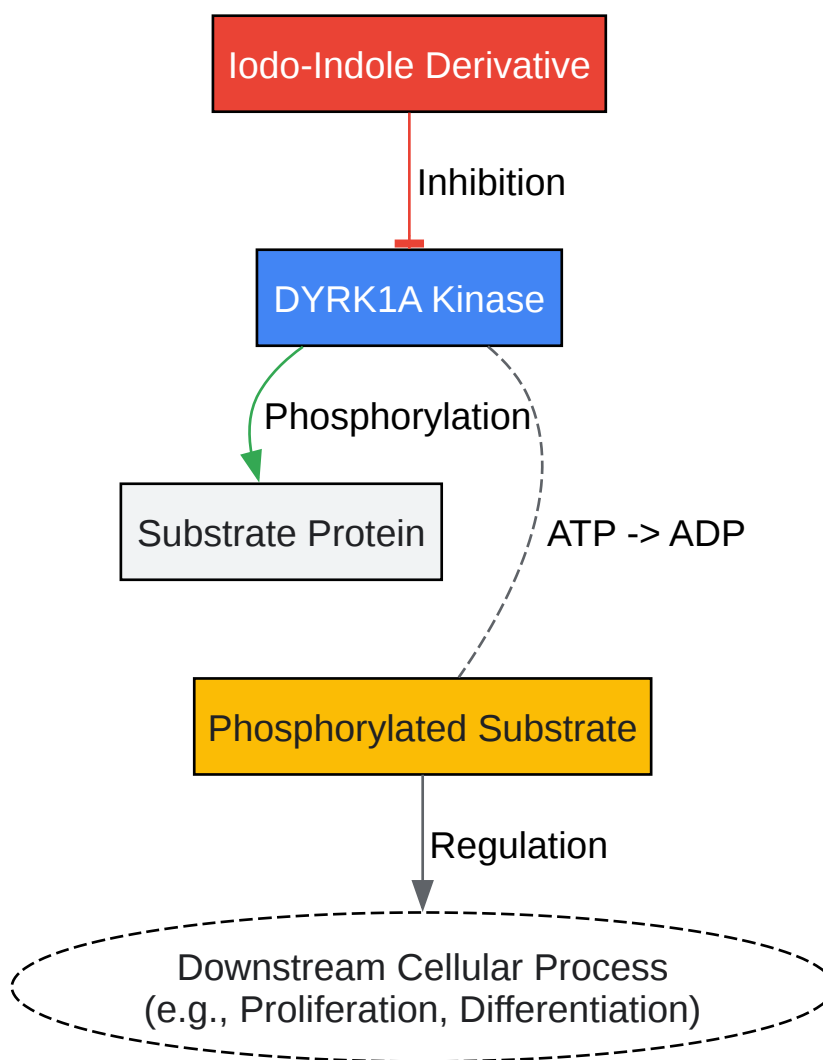
Workflow for a Sonogashira cross-coupling reaction.

## Biological Activity and Applications

Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.<sup>[8]</sup> While specific data on the biological activity of **6-iodo-1H-indole** is limited in the provided search results, its derivatives are of significant interest in medicinal chemistry.

For example, **6-iodo-1H-indole-3-carboxylic acid** is noted for its potential anticancer and antimicrobial properties, serving as a lead compound in drug development.<sup>[8]</sup> The iodine atom can enhance the interaction of the molecule with biological targets like kinases, which are crucial enzymes in cell signaling pathways.<sup>[8]</sup>

Derivatives of a related compound, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, have been identified as potent and selective inhibitors of the DYRK1A kinase.<sup>[10]</sup> DYRK1A is a protein kinase involved in various cellular processes, and its dysregulation is implicated in several diseases, including neurodegenerative disorders and certain cancers. Inhibition of DYRK1A is a therapeutic strategy being explored for these conditions.



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Inhibition of DYRK1A signaling by an iodo-indole derivative.

## Safety Information

**6-iodo-1H-indole** is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion



**6-iodo-1H-indole** is a versatile chemical intermediate with well-defined physical properties. Its primary utility in research and development stems from the reactivity of the carbon-iodine bond, which facilitates the synthesis of more complex molecules through various cross-coupling reactions. While the biological profile of the parent molecule is not extensively detailed, its derivatives are actively being investigated for therapeutic applications, particularly as kinase inhibitors in drug discovery programs. The protocols and data presented in this guide serve as a foundational resource for scientists working with this compound.

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